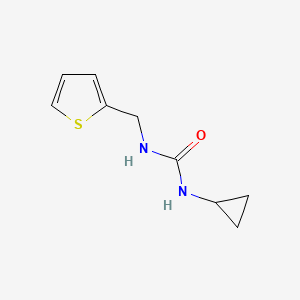

1-Cyclopropyl-3-(thiophen-2-ylmethyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

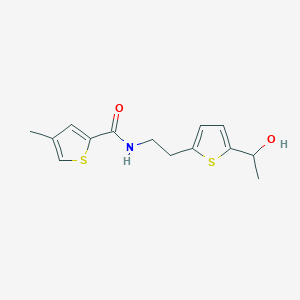

The synthesis of thiophene derivatives, which are essential components of 1-Cyclopropyl-3-(thiophen-2-ylmethyl)urea, has been a topic of interest in recent years . Thiophene is a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .

Molecular Structure Analysis

The molecular structure of 1-Cyclopropyl-3-(thiophen-2-ylmethyl)urea consists of a cyclopropyl group, a thiophen-2-ylmethyl group, and a urea group.

Chemical Reactions Analysis

Thiophene derivatives, such as 1-Cyclopropyl-3-(thiophen-2-ylmethyl)urea, have been synthesized by heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method that produces aminothiophene derivatives .

科学的研究の応用

Urea Derivatives in Plant Biology

Urea derivatives, such as cytokinin-like compounds, play a crucial role in plant biology by regulating cell division and differentiation. These synthetic compounds have been identified to specifically enhance adventitious root formation, with studies focusing on their structure-activity relationships to optimize their biological activity (Ricci & Bertoletti, 2009).

Molecular Interactions and Reactivity

Research on urea and thiourea derivatives has explored their interactions with various anions and their potential in catalysis. For instance, the study of non-racemic atropisomeric (thio)ureas as neutral enantioselective anion receptors for amino-acid derivatives revealed insights into their binding constants and enantioselectivities, contributing to our understanding of molecular recognition and organocatalysis (Roussel et al., 2006).

Synthetic Applications

Urea derivatives have been utilized in synthetic chemistry for the generation of diverse organic compounds. For example, the synthesis of 2-amino-4H-3,1-benzoxazines and benzothiazines through the rearrangement of o-cyclopropylphenylureas showcases the versatility of urea derivatives in facilitating complex rearrangements and ring formations (Fedotov et al., 2008).

Biomedical Research

In the context of biomedical research, urea derivatives have been studied for their pharmacological properties. Research on 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of soluble epoxide hydrolase, for example, demonstrates the potential of urea derivatives in developing novel therapeutics for pain and inflammatory conditions (Rose et al., 2010).

Photovoltaic and Electronic Applications

Cyclic thiourea/urea functionalized dyes have been designed for use in dye-sensitized solar cells (DSSCs), indicating the role of urea derivatives in improving the efficiency of renewable energy technologies. These studies highlight how structural modifications of urea derivatives can significantly impact photovoltaic performance (Wu et al., 2013).

特性

IUPAC Name |

1-cyclopropyl-3-(thiophen-2-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS/c12-9(11-7-3-4-7)10-6-8-2-1-5-13-8/h1-2,5,7H,3-4,6H2,(H2,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTFWXLLWPHRRFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)NCC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,8-Dimethylimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B2591559.png)

![Methyl 6-(chlorosulfonyl)spiro[2.5]octane-1-carboxylate](/img/structure/B2591567.png)

![N-({5-[(2-{[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]amino}-2-oxoethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)furan-2-carboxamide](/img/structure/B2591569.png)

![1-(2-fluorobenzyl)-5-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2591575.png)

![2-(4-chlorophenoxy)-N-[(E)-(1-ethyl-3,5-dimethylpyrazol-4-yl)methylideneamino]-2-methylpropanamide](/img/structure/B2591577.png)